molecular formula C17H15N3O2S2 B10971224 2-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10971224
M. Wt: 357.5 g/mol
InChI Key: BSVGFOYUUFJUCL-UHFFFAOYSA-N
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Description

2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone moiety fused with a benzothiophene ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiophene with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted benzothiophene derivatives .

Scientific Research Applications

2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the combination of the quinazolinone and benzothiophene moieties, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H15N3O2S2/c18-14(21)13-10-6-2-4-8-12(10)24-16(13)20-15(22)9-5-1-3-7-11(9)19-17(20)23/h1,3,5,7H,2,4,6,8H2,(H2,18,21)(H,19,23)

InChI Key

BSVGFOYUUFJUCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C(=O)C4=CC=CC=C4NC3=S)C(=O)N

Origin of Product

United States

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